molecular formula C14H12Br4 B3057404 Naphthalene, 1,4,5,8-tetrakis(bromomethyl)- CAS No. 80293-91-0

Naphthalene, 1,4,5,8-tetrakis(bromomethyl)-

Cat. No.: B3057404
CAS No.: 80293-91-0
M. Wt: 499.9 g/mol
InChI Key: JYLJPABXGKXHJS-UHFFFAOYSA-N
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Description

Naphthalene, 1,4,5,8-tetrakis(bromomethyl)- is a brominated derivative of naphthalene, characterized by the presence of four bromomethyl groups attached to the 1, 4, 5, and 8 positions of the naphthalene ring. This compound has the molecular formula C₁₄H₁₂Br₄ and a molecular weight of 499.86108 g/mol . It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1,4,5,8-tetrakis(bromomethyl)- typically involves the bromination of naphthalene derivatives. One common method is the reaction of naphthalene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods

Industrial production of Naphthalene, 1,4,5,8-tetrakis(bromomethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,4,5,8-tetrakis(bromomethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield naphthalene derivatives with various functional groups, while oxidation and reduction reactions can lead to different oxidation states and reduced forms of the compound .

Scientific Research Applications

Naphthalene, 1,4,5,8-tetrakis(bromomethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is employed in the study of biological systems and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical compounds and as a reagent in medicinal chemistry.

    Industry: The compound finds applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Naphthalene, 1,4,5,8-tetrakis(bromomethyl)- involves its ability to undergo various chemical reactions, leading to the formation of different products. The bromomethyl groups are reactive and can participate in substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene, 1,4,5,8-tetrakis(bromomethyl)- is unique due to the specific positioning of the bromomethyl groups on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

1,4,5,8-tetrakis(bromomethyl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br4/c15-5-9-1-2-10(6-16)14-12(8-18)4-3-11(7-17)13(9)14/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLJPABXGKXHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC=C(C2=C1CBr)CBr)CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462521
Record name Naphthalene, 1,4,5,8-tetrakis(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80293-91-0
Record name Naphthalene, 1,4,5,8-tetrakis(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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